4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .Chemical Reactions Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Antioxidant Activities
- Compounds structurally related to 4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol have been synthesized and shown significant antioxidant activities. These include Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, which exhibited both in vivo analgesic and in vitro antioxidant properties (Karrouchi et al., 2016). Another study focused on synthesizing and evaluating the antioxidant activities of alkyl derivatives of related compounds (Gotsulya, 2020).
Pharmaceutical Potential
- The introduction of 1,2,4-triazole and pyrazole fragments into new substances, as seen in compounds similar to this compound, has been found to increase the likelihood of interaction with various biological targets. This approach is considered scientifically attractive and promising for creating substances with significant pharmacological potential (Fedotov et al., 2022).
Antimicrobial Activity
- Related compounds, particularly those involving 1,2,4-triazoles, have been synthesized and found to exhibit significant antimicrobial activity. For instance, new Mannich bases derived from 1,2,4-triazoles showed promising antibacterial and antifungal properties (Isloor et al., 2009). Another study focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, also showing notable antimicrobial activities (Bayrak et al., 2009).
Biological Activity Studies
- Some derivatives structurally related to this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory properties. This includes studies on substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols (Arustamyan et al., 2021).
Mechanism of Action
properties
IUPAC Name |
4-ethyl-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-14-8(10-11-9(14)15)6-13-5-4-7(2)12-13/h4-5H,3,6H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJOFKMXNRVXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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